NVS-ZP7-4 HCl
Description
Significance of Zinc Transport in Cellular Function
Zinc is an essential trace element vital for a multitude of biological processes, including enzyme catalysis, protein structure stabilization, and gene expression regulation. biorxiv.orgnih.gov Cellular zinc levels are meticulously controlled by two main families of transport proteins: the ZIP (Zrt-, Irt-like protein) family, which increases cytosolic zinc by transporting it into the cytoplasm from the extracellular space or intracellular stores, and the ZnT (zinc transporter) family, which reduces cytosolic zinc by moving it out of the cytoplasm. nih.govwikipedia.org This tight regulation ensures that zinc is available for its myriad functions while preventing the toxic effects of its excess. Fluctuations in intracellular zinc concentrations, often referred to as "zinc waves," can act as second messenger signals, influencing cellular signaling cascades. nih.gov
Overview of Zrt-/Irt-like Protein (ZIP) Family Transporters
The Zrt-/Irt-like protein (ZIP) family, also known as the SLC39A family, encompasses a large group of divalent metal transporters found across all kingdoms of life. nih.govnih.gov These proteins are primarily responsible for the uptake and distribution of essential trace elements like zinc, iron, and manganese. nih.gov In humans, there are 14 members of the ZIP family, each with distinct tissue distribution and subcellular localization. nih.gov Most ZIP transporters are located on the plasma membrane, facilitating the entry of extracellular zinc into the cell. oup.com However, some members, such as ZIP7 (SLC39A7), reside in the membranes of intracellular organelles like the endoplasmic reticulum. oup.com The structure of a bacterial ZIP protein has revealed a unique fold with eight transmembrane helices, providing a basis for understanding their transport mechanism. nih.govrcsb.org
The Endoplasmic Reticulum and Zinc Dynamics in Cellular Processes
The endoplasmic reticulum is a crucial organelle involved in protein synthesis, folding, and modification, as well as lipid synthesis and calcium storage. mdpi.com It is also a significant reservoir for zinc, and maintaining proper zinc levels within the ER is essential for its normal function. nih.govbiorxiv.org Many proteins within the secretory pathway require zinc for their proper folding and activity. nih.gov Disruption of ER zinc homeostasis, either through deficiency or excess, can lead to ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins, which can trigger apoptosis (programmed cell death). nih.govencyclopedia.pubfrontiersin.org
The transporter ZIP7 plays a critical role as a "gatekeeper" of zinc release from the ER into the cytosol. mdpi.comrsc.org This release is not a passive process but is tightly regulated, often by phosphorylation of the ZIP7 protein. rsc.orgoup.com The resulting transient increase in cytosolic zinc, or "zinc wave," can then modulate the activity of various downstream signaling pathways, including those involved in cell growth and proliferation. nih.govrsc.org
Role of Notch Signaling in Development and Disease Pathogenesis
The Notch signaling pathway is a highly conserved cell-to-cell communication system that plays a fundamental role in determining cell fate during development and in maintaining tissue homeostasis in adults. nih.gov The pathway is initiated when a Notch receptor on one cell binds to a ligand on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the receptor, releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it interacts with transcription factors to regulate the expression of target genes. researchgate.net
Dysregulation of the Notch pathway is implicated in a variety of human diseases, including developmental disorders and cancer. For instance, activating mutations in the NOTCH1 gene are found in over 50% of cases of T-cell acute lymphoblastic leukemia (T-ALL), highlighting its role as an oncogenic driver. nih.govmedkoo.com The trafficking of Notch receptors to the cell surface is a critical step for pathway activation, and interference with this process can inhibit Notch signaling. novartis.com Research has revealed a connection between zinc homeostasis and Notch signaling, with studies showing that zinc can modulate the pathway. researchgate.netnih.gov The discovery of NVS-ZP7-4 as a ZIP7 inhibitor has provided a direct link between ER zinc release and the regulation of Notch signaling. nih.govcolorado.edu
Research Findings on NVS-ZP7-4 HCl
NVS-ZP7-4 was identified through a phenotypic screen for inhibitors of the Notch signaling pathway. nih.gov It was found to be a potent and selective inhibitor of the zinc transporter ZIP7. sigmaaldrich.com
Mechanism of Action:
ZIP7 Inhibition: NVS-ZP7-4 directly interacts with and inhibits the function of ZIP7. nih.govmedkoo.com This was confirmed through the generation of a compound-resistant cell line which harbored a mutation in the ZIP7 gene, and through photoaffinity labeling experiments that showed a direct binding of a compound analog to the ZIP7 protein. nih.govcolorado.edu
Alteration of ER Zinc Levels: By inhibiting ZIP7, NVS-ZP7-4 prevents the release of zinc from the endoplasmic reticulum into the cytoplasm, leading to an increase in ER zinc levels. nih.govmedkoo.comnovartis.com
Induction of ER Stress and Apoptosis: The disruption of ER zinc homeostasis caused by NVS-ZP7-4 leads to endoplasmic reticulum stress. nih.govmedkoo.com This, in turn, can induce apoptosis, particularly in cancer cells that are dependent on Notch signaling, such as certain T-ALL cell lines. nih.govresearchgate.net
Inhibition of Notch Signaling: NVS-ZP7-4 interferes with the proper trafficking of the Notch receptor to the cell surface, thereby inhibiting the activation of the Notch signaling pathway. nih.govcolorado.edu This provides a novel mechanism for targeting this critical oncogenic pathway.
Antitumor Effects: Studies have shown that NVS-ZP7-4 can inhibit the viability, proliferation, migration, and invasion of cancer cells, such as those in hepatocellular carcinoma, and can induce cell cycle arrest and apoptosis. nih.gov These antitumor effects are linked to the inhibition of signaling pathways like the PI3K/Akt pathway. nih.gov
NVS-ZP7-4 represents the first reported chemical tool to specifically probe the effects of modulating ER zinc levels and to investigate ZIP7 as a druggable target within the Notch pathway. nih.govmedkoo.comselleckchem.com Its discovery has opened new avenues for understanding the intricate interplay between zinc homeostasis, ER function, and critical cellular signaling pathways in both health and disease.
Data Tables
Table 1: Chemical Properties of NVS-ZP7-4
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (S)-1-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-3-phenylpropyl)-1'H-spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one | medkoo.com |
| CAS Number | 2349367-89-9 | medkoo.comcaymanchem.com |
| Molecular Formula | C₂₈H₂₈FN₅OS | caymanchem.combiosynth.com |
| Molecular Weight | 501.62 g/mol | sigmaaldrich.combiosynth.com |
| Appearance | Solid powder | medkoo.com |
| Solubility | Soluble in DMSO | sigmaaldrich.comtargetmol.com |
| InChI Key | FZOFDZMKSAUTHT-NRFANRHFSA-N | medkoo.comcaymanchem.com |
Table 2: Related Chemical Compounds
| Compound Name | Description |
|---|---|
| (R)-NVS-ZP7-4 | The R-isomer of NVS-ZP7-4. glpbio.com |
| Erastin | A compound that induces a form of cell death called ferroptosis. NVS-ZP7-4 has been shown to reduce Erastin-induced cell death. medchemexpress.com |
| Wortmannin | A specific inhibitor of the PI3K signaling pathway. nih.gov |
| LY294002 | Another specific inhibitor of the PI3K signaling pathway. nih.gov |
| DAPT | A gamma-secretase inhibitor, which also blocks Notch signaling but through a different mechanism than NVS-ZP7-4. researchgate.net |
| Gefitinib | An EGFR tyrosine kinase inhibitor. oup.com |
| Tunicamycin | A drug that induces ER stress. frontiersin.org |
| Thapsigargin | A drug that induces ER stress by inhibiting the ER Ca2+-ATPase. frontiersin.org |
| TPEN | A cell-permeable zinc chelator. plos.org |
| DTPA | A cell-impermeable zinc chelator. plos.org |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C28H29ClFN5OS |
|---|---|
Molecular Weight |
538.0824 |
IUPAC Name |
(S)-1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-3-phenylpropyl)-1'H-spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride |
InChI |
InChI=1S/C28H28FN5OS.ClH/c29-20-10-11-24-25(17-20)36-27(32-24)30-21(16-19-6-2-1-3-7-19)18-34-14-12-28(13-15-34)22-8-4-5-9-23(22)31-26(35)33-28;/h1-11,17,21H,12-16,18H2,(H,30,32)(H2,31,33,35);1H/t21-;/m0./s1 |
InChI Key |
CLCAGMWVBVAMTR-BOXHHOBZSA-N |
SMILES |
O=C(N1)NC2=C(C31CCN(C[C@@H](NC4=NC5=CC=C(F)C=C5S4)CC6=CC=CC=C6)CC3)C=CC=C2.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NVS-ZP7-4 HCl; NVS-ZP7-4 hydrochloride, NVS-ZP7-4; NVS ZP7 4; NVSZP74 |
Origin of Product |
United States |
Discovery and Initial Characterization of Nvs Zp7 4 As a Chemical Probe
Phenotypic Screening Methodologies for Pathway Modulators
Phenotypic screening is an approach in drug discovery that focuses on identifying substances that induce a desired change in a cellular or organismal phenotype, without prior knowledge of the drug's specific molecular target. nih.gov This strategy is particularly valuable for identifying first-in-class medicines and for discovering new druggable nodes in disease-relevant pathways. nih.gov Unlike target-based screening, which assays the effect of a compound on a specific, predetermined protein, phenotypic screening allows for the unbiased discovery of compounds that act on various targets within a signaling cascade to produce a particular biological outcome.
The process typically involves treating cells with a library of small molecules and then using imaging or other reporter systems to detect changes in cell morphology, protein localization, gene expression, or other cellular functions. nih.gov This method can reveal novel connections between biological targets and disease, providing valuable chemical probes to explore complex biological systems like the Notch signaling pathway. nih.gov The Notch signaling pathway is a conserved cell-to-cell communication system crucial for development and tissue homeostasis. cincinnatichildrens.orgmdpi.com Dysregulation of this pathway is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. cincinnatichildrens.orgcolorado.edunih.gov
Identification of NVS-ZP7-4 from Notch Pathway Screens
NVS-ZP7-4 was discovered through a phenotypic screen designed to identify inhibitors of the Notch signaling pathway. nih.govnovartis.com This pathway is particularly relevant in certain cancers, such as T-cell acute lymphoblastic leukemia (T-ALL), where activating mutations in the NOTCH1 gene are found in over 50% of cases. nih.govnovartis.com The screen aimed to find compounds that could interfere with Notch signaling, which is essential for the survival and proliferation of these cancer cells.
The screening process identified a class of compounds, including NVS-ZP7-4, that exhibited a unique mechanism of action. nih.gov These compounds were found to interfere with the proper trafficking of the Notch receptor to the cell surface. nih.govnovartis.com Furthermore, treatment with these compounds led to the induction of apoptosis (programmed cell death) in T-ALL cells through a mechanism involving endoplasmic reticulum (ER) stress. nih.govcolorado.edunih.govnovartis.com The induction of ER stress suggested that these compounds were disrupting protein folding and processing machinery within the cell, which in turn affected the maturation and localization of the Notch receptor.
Characterization of NVS-ZP7-4 as a Novel Research Tool
Following its identification, extensive characterization of NVS-ZP7-4 was undertaken to elucidate its molecular target and mechanism of action. nih.gov A key step in this process was the generation of a compound-resistant T-ALL cell line. nih.govresearchgate.net Sequencing of this resistant cell line revealed a specific mutation (V430E) in the gene SLC39A7, which encodes a zinc transporter protein known as ZIP7. colorado.edunovartis.comresearchgate.net This finding strongly suggested that ZIP7 was the direct target of NVS-ZP7-4.
To further validate ZIP7 as the target, several experiments were conducted. An analog of NVS-ZP7-4 containing a photoaffinity label was shown to directly bind to the ZIP7 protein in cells. nih.govnovartis.comresearchgate.net Functionally, NVS-ZP7-4 was demonstrated to alter the concentration of zinc within the endoplasmic reticulum, but not in the cytosol, indicating a direct modulation of ZIP7's zinc transport activity. novartis.com These target identification and validation studies established NVS-ZP7-4 as a specific inhibitor of ZIP7. researchgate.netnih.gov
The discovery of NVS-ZP7-4 as a ZIP7 inhibitor has provided a valuable chemical tool for studying the role of ER zinc homeostasis in cellular processes. nih.govcolorado.edunovartis.comresearchgate.net It is the first reported chemical probe to investigate the impact of modulating ER zinc levels and to explore ZIP7 as a novel, druggable node within the Notch signaling pathway. nih.govcolorado.edunih.govresearchgate.net The inhibition of ZIP7 by NVS-ZP7-4 leads to ER stress and activates the unfolded protein response (UPR). researchgate.net
Below are tables summarizing key research findings related to the characterization of NVS-ZP7-4.
Table 1: Effect of NVS-ZP7-4 on Notch Pathway Target Gene Expression in HPB-ALL Cells
| Treatment | Relative HES1 mRNA Expression | Relative DTX1 mRNA Expression |
|---|---|---|
| DMSO (Control) | 1.0 | 1.0 |
| DAPT (γ-secretase inhibitor) | ~0.2 | ~0.3 |
| NVS-ZP7-1 | ~0.4 | ~0.5 |
This table is based on data suggesting NVS-ZP7 compounds reduce the expression of Notch target genes, though with a different profile than gamma-secretase inhibitors. researchgate.net
Table 2: Dose-Response of NVS-ZP7-4 in Reporter Assays
| Assay | Effect of NVS-ZP7-4 | Note |
|---|---|---|
| ERSE-Luciferase Assay | Dose-dependent increase in luciferase activity | Indicates induction of ER stress. This effect is diminished with siRNA knockdown of ZIP7. |
| HES-Luciferase Assay | Dose-dependent decrease in luciferase activity | Indicates inhibition of Notch signaling. This effect is diminished with siRNA knockdown of ZIP7. |
This table summarizes the functional effects of NVS-ZP7-4 on ER stress and Notch signaling reporter assays, highlighting the dependency on its target, ZIP7. researchgate.net
Molecular Target Identification and Validation of Nvs Zp7 4
Strategies for Target Deconvolution in Chemical Biology
Target deconvolution, the process of identifying the direct molecular target of a bioactive compound, is a critical step to understand its mechanism of action. rsc.orgtechnologynetworks.comnuvisan.com A variety of strategies are employed, often in combination, to build a robust case for a specific target. rsc.orgtechnologynetworks.com These can be broadly categorized into genetic, proteomic, and biochemical approaches.
Genetic methods, such as the generation of compound-resistant cell lines and the use of RNA interference (RNAi) or CRISPR-based technologies, probe the functional necessity of a potential target for the compound's activity. nih.govrsc.org Proteomic techniques, like affinity chromatography and photoaffinity labeling, aim to directly identify the protein that physically interacts with the compound. nih.govscispace.comtechnologynetworks.com Biochemical assays, on the other hand, can confirm the functional consequence of this interaction. technologynetworks.com The identification of SLC39A7 as the target of NVS-ZP7-4 serves as a compelling case study for the power of a multi-pronged approach to target deconvolution. nih.govrsc.org
Evidence for SLC39A7 (ZIP7) as the Primary Molecular Target
A confluence of evidence from multiple independent lines of investigation strongly supports SLC39A7 (ZIP7) as the primary molecular target of NVS-ZP7-4. nih.govscispace.comresearchgate.netselleckchem.commedchemexpress.comimmunomart.comcolorado.edursc.orgoup.comparkinsonsnewstoday.com ZIP7 is a zinc transporter located in the membrane of the endoplasmic reticulum (ER), where it facilitates the transport of zinc from the ER lumen into the cytoplasm. nih.govscispace.comnih.govnih.gov
Generation and Analysis of Compound-Resistant Cell Lines
A key piece of evidence in identifying the target of NVS-ZP7-4 came from the generation and analysis of a compound-resistant T-cell acute lymphoblastic leukemia (T-ALL) cell line, named TLR1. nih.govresearchgate.netresearchgate.net Researchers cultured the parental TALL-1 cell line in the presence of increasing concentrations of NVS-ZP7-4, selecting for cells that could survive and proliferate. nih.govresearchgate.net
Subsequent next-generation sequencing of the resistant TLR1 cell line identified a single point mutation, V430E, in the SLC39A7 gene. nih.govmedchemexpress.cnnih.govscispace.comnovartis.comresearchgate.netcolorado.edu This mutation was absent in the parental TALL-1 cells. nih.gov The introduction of this specific V430E mutation into the endogenous ZIP7 gene of the parental cells conferred resistance to NVS-ZP7-4, confirming its role in the compound's mechanism of action. nih.govresearchgate.net This demonstrated that a change in the putative target protein could abolish the compound's effect. nih.gov
Table 1: NVS-ZP7-4 Resistance in TALL-1 Cell Lines
| Cell Line | Genotype | NVS-ZP7-4 Effect | Reference |
|---|---|---|---|
| TALL-1 (Parental) | Wild-type ZIP7 | Apoptosis/Cell Death | nih.govresearchgate.net |
| TLR1 (Resistant) | ZIP7 V430E | Resistant to Apoptosis/Cell Death | nih.govresearchgate.net |
Genetic Manipulation Studies (e.g., CRISPR/siRNA)
To further validate ZIP7 as the target, researchers employed genetic knockdown techniques. nih.govrsc.org Using small interfering RNA (siRNA) to reduce the expression of SLC39A7 in cells, they observed a diminished response to NVS-ZP7-4 in reporter gene assays for both ER stress and Notch signaling. nih.govscispace.comresearchgate.net Specifically, knockdown of ZIP7 led to modest shifts in the half-maximal inhibitory concentration (IC50) of NVS-ZP7-4, indicating that reduced levels of the target protein made the cells less sensitive to the compound. nih.govscispace.com
Furthermore, CRISPR-Cas9 gene editing was utilized to introduce the V430E mutation identified in the resistant cell line into the endogenous ZIP7 gene of the parental TALL-1 cells. nih.govresearchgate.net These engineered cells exhibited resistance to NVS-ZP7-4-induced apoptosis, providing strong genetic proof of a direct link between the compound's activity and the ZIP7 protein. nih.govresearchgate.net
Table 2: Effect of ZIP7 siRNA on NVS-ZP7-4 Activity
| Assay | ZIP7 siRNA Treatment | Effect on NVS-ZP7-4 Dose Response | Reference |
|---|---|---|---|
| ERSE-Luc Reporter Assay | Yes | Modest IC50 shift (reduced sensitivity) | nih.govscispace.com |
Photoaffinity Labeling Techniques for Direct Interaction Confirmation
To confirm a direct physical interaction between NVS-ZP7-4 and the ZIP7 protein, a photoaffinity labeling strategy was employed. nih.govscispace.comselleckchem.com An analog of NVS-ZP7-4 was synthesized containing a photo-reactive diazirine group. novartis.com This analog retained the biological activity of the parent compound. nih.gov Upon exposure to UV light, the diazirine group becomes highly reactive and covalently binds to any protein in close proximity.
When this photoaffinity probe was incubated with cells, it was shown to directly label the ZIP7 protein. nih.govmedchemexpress.cnnih.govscispace.comnovartis.com This labeling was specific, as it was not observed with an inactive analog of the compound. scispace.com This experiment provided definitive evidence that NVS-ZP7-4 directly binds to ZIP7 within the cellular environment. nih.govscispace.com
Implications of ZIP7 as a Novel Druggable Node in Biological Pathways
The identification of ZIP7 as the target of NVS-ZP7-4 has significant implications for our understanding of cellular signaling and opens up new avenues for therapeutic intervention. nih.govmedchemexpress.cnscispace.comresearchgate.netselleckchem.commedchemexpress.comimmunomart.combertin-bioreagent.com ZIP7's role in transporting zinc from the ER to the cytoplasm places it at a critical juncture in maintaining cellular zinc homeostasis. nih.govscispace.comnih.gov
The discovery that inhibiting ZIP7 with NVS-ZP7-4 disrupts Notch signaling by interfering with the trafficking of the Notch receptor to the cell surface highlights a previously unappreciated link between ER zinc levels and this crucial developmental pathway. nih.govnovartis.com The compound-induced increase in ER zinc levels leads to ER stress and apoptosis, particularly in cells with activating Notch mutations, such as those found in T-ALL. nih.govsigmaaldrich.com
This makes ZIP7 a novel and potentially "druggable" target for cancers dependent on Notch signaling. nih.govmedchemexpress.cnscispace.comresearchgate.netselleckchem.comimmunomart.com Furthermore, the role of ZIP7 and zinc homeostasis is being explored in other contexts, including resistance to anti-hormone therapy in breast cancer and the regulation of ferroptosis, a form of programmed cell death. medchemexpress.comoup.comresearchgate.net The development of NVS-ZP7-4 as the first selective chemical probe for ZIP7 provides a valuable tool to further investigate the multifaceted roles of this zinc transporter in health and disease. nih.govscispace.comselleckchem.comimmunomart.com
Mechanistic Investigations of Nvs Zp7 4 Action on Cellular Pathways
Modulation of Endoplasmic Reticulum Zinc Levels
NVS-ZP7-4 directly interacts with and inhibits ZIP7, an ER-membrane-resident protein responsible for transporting zinc from the ER lumen into the cytoplasm. nih.govresearchgate.net This inhibition is the initial event that triggers the subsequent cellular responses.
The primary function of ZIP7 is to facilitate zinc efflux from the endoplasmic reticulum. By inhibiting ZIP7, NVS-ZP7-4 effectively blocks this transport pathway. nih.gov This blockade prevents the release of zinc from the ER, leading to an accumulation and subsequent increase of zinc levels within the ER lumen. nih.govnih.govnih.gov This disruption of the normal zinc efflux is a key aspect of the compound's functional impact on cellular machinery. nih.gov
Induction of Endoplasmic Reticulum Stress Response Pathways
The disruption of zinc homeostasis within the ER, specifically the accumulation of zinc in the lumen and its depletion in the cytoplasm, creates an environment of cellular stress localized to this organelle. researchgate.netnih.gov This leads to the activation of the Unfolded Protein Response (UPR), a sophisticated signaling network designed to restore ER homeostasis or, if the stress is too severe, trigger programmed cell death. nih.govresearchgate.net
Treatment with NVS-ZP7-4 has been demonstrated to activate all three canonical branches of the UPR. researchgate.net Evidence for this activation comes from the observed increase in the levels of key UPR markers. plos.org Research findings show that NVS-ZP7-4 treatment leads to elevated levels of spliced X-box binding protein 1 (sXBP-1), C/EBP homologous protein (CHOP), and Binding immunoglobulin Protein (BiP), as well as a modified form of PERK (PKR-like endoplasmic reticulum kinase) with reduced gel mobility. plos.org The upregulation of these markers provides clear evidence of a robust UPR activation. researchgate.netplos.org
| Pathway | Key Markers Elevated by NVS-ZP7-4 |
| IRE1α | sXBP-1 |
| PERK | PERK (mobility shift), CHOP |
| ATF6 | CHOP, BiP/GRP78 |
This table summarizes the key markers of the Unfolded Protein Response (UPR) that are upregulated upon treatment with NVS-ZP7-4, indicating the activation of all three major ER stress pathways. researchgate.netplos.org
When ER stress is prolonged or severe, as is the case with NVS-ZP7-4 treatment, the UPR shifts from a pro-survival to a pro-apoptotic response. mdpi.com A primary downstream consequence of the ER stress induced by this compound is the initiation of apoptosis, or programmed cell death. nih.govnovartis.comcolorado.eduresearchgate.net This apoptotic induction is a crucial outcome of the compound's activity, particularly in cancer cell lines where it has been studied. nih.govresearchgate.netresearchgate.net The activation of caspases, key executioners of apoptosis, has been observed following treatment, confirming the induction of this cell death pathway. nih.gov
Interference with Notch Receptor Trafficking and Signaling
NVS-ZP7-4 was originally identified through a phenotypic screen for inhibitors of the Notch signaling pathway. nih.govresearchgate.net The integrity of the ER is paramount for the correct folding, processing, and trafficking of transmembrane proteins like the Notch receptor. novartis.com By inducing ER stress and disrupting zinc homeostasis, NVS-ZP7-4 interferes with these critical processes. novartis.comresearchgate.net This leads to impaired trafficking of the Notch receptor to the cell surface, where it would normally interact with its ligands to initiate signaling. nih.govnovartis.com The inhibition of ZIP7 has been shown to cause the abnormal accumulation of Notch receptors within the ER, effectively preventing their functional expression at the plasma membrane and thereby blocking the downstream signaling cascade. researchgate.net
Effects on Cell Surface Presentation of Notch Receptors
NVS-ZP7-4 has been identified as an inhibitor of the Notch signaling pathway through a mechanism distinct from that of gamma-secretase inhibitors. nih.gov The compound interferes with the proper trafficking of Notch receptors to the cell surface. nih.govnovartis.comcolorado.edu This is attributed to its inhibition of ZIP7, a zinc transporter located in the endoplasmic reticulum (ER), which is crucial for maintaining ER zinc homeostasis. nih.govnovartis.com Disruption of this process by NVS-ZP7-4 leads to ER stress and impedes the correct folding and transport of Notch receptors, ultimately resulting in a significant reduction in their presentation on the cell surface. nih.gov
Experimental data from flow cytometry analysis in HPB-ALL T-cell acute lymphoblastic leukemia cells has demonstrated this effect. Treatment with a related compound, NVS-ZP7-1, led to a noticeable decrease in the levels of Notch1 on the cell surface. nih.gov This disruption of Notch receptor trafficking is a key initiating event in the compound's downstream cellular effects. researchgate.net
| Compound | Target | Effect on Notch1 Cell Surface Expression | Cell Line |
|---|---|---|---|
| NVS-ZP7-1 | ZIP7 | Decreased | HPB-ALL |
| DAPT (control) | γ-secretase | No significant change | HPB-ALL |
Modulation of Notch Pathway Downstream Effectors
By inhibiting the proper localization and subsequent activation of Notch receptors, NVS-ZP7-4 effectively modulates the expression of downstream target genes. In the HPB-ALL cell line, which harbors a Notch1 mutation, treatment with the related compound NVS-ZP7-1 resulted in a dose-dependent inhibition of the mRNA expression of well-characterized Notch target genes, namely Deltex1 (DTX1) and Notch3. nih.govresearchgate.net This demonstrates that the compound's interference with the initial stages of the Notch pathway translates into a functional downregulation of its signaling output.
| Compound | Target Gene | Effect on mRNA Expression | Cell Line |
|---|---|---|---|
| NVS-ZP7-1 | Deltex1 (DTX1) | Inhibited | HPB-ALL |
| Notch3 | Inhibited |
Influence on Programmed Cell Death Mechanisms
NVS-ZP7-4 has been shown to actively influence multiple forms of programmed cell death, primarily through the induction of apoptosis and the modulation of ferroptosis.
A significant consequence of treatment with NVS-ZP7-4 and its analogs is the induction of apoptosis, particularly in cancer cells with active Notch signaling. nih.govnih.gov The underlying mechanism is linked to the induction of ER stress. nih.govresearchgate.net The apoptotic response is characterized by the activation of key executioner proteins. Studies have shown that treatment with NVS-ZP7 compounds leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov Furthermore, an increase in caspase 3/7 activity has been observed in Notch3 mutant TALL-1 cells following treatment. nih.gov
The induction of apoptosis has also been confirmed through fluorescence-activated cell sorting (FACS) analysis using Annexin V and propidium (B1200493) iodide (PI) staining. nih.gov Treatment with NVS-ZP7-3, for instance, led to an increase in the percentage of dead and apoptotic cells. nih.gov In hepatocellular carcinoma (HCC) cells, NVS-ZP7-4 also induced apoptosis in a dose-dependent manner. nih.gov
| Compound | Apoptotic Marker | Observation | Cell Line |
|---|---|---|---|
| NVS-ZP7-1 | Cleaved PARP | Increased | TALL-1 |
| Caspase 3/7 Activity | Increased | ||
| NVS-ZP7-3 | Annexin V/PI Staining | Increased percentage of apoptotic/dead cells | T-ALL cell lines |
| NVS-ZP7-4 | Apoptosis-positive cells | Significantly induced in a dose-dependent manner | HCCLM3 and Huh7 |
Recent research has uncovered an unexpected role for ZIP7, the target of NVS-ZP7-4, in the regulation of ferroptosis, an iron-dependent form of programmed cell death. nih.gov Interestingly, both chemical and genetic inhibition of ZIP7 have been found to robustly protect cells from ferroptosis. nih.gov This suggests that NVS-ZP7-4, by inhibiting ZIP7, can modulate and potentially suppress ferroptotic processes. The mechanism appears to be linked to the translocation of zinc from the ER to the cytosol, which is mediated by ZIP7 and is essential for the execution of ferroptosis. nih.gov Inhibition of ZIP7 by NVS-ZP7-4 would therefore block this zinc translocation, thereby conferring protection against this form of cell death. nih.gov
Interactions with Other Intracellular Signaling Cascades
The effects of NVS-ZP7-4 are not confined to the Notch pathway and programmed cell death; the compound also interacts with other crucial intracellular signaling cascades.
NVS-ZP7-4 has been demonstrated to significantly inhibit the activation of the PI3K/Akt signaling pathway in hepatocellular carcinoma cells. nih.gov Treatment with NVS-ZP7-4 led to a marked suppression of the phosphorylated form of Akt (p-Akt), while the total levels of Akt remained unchanged. nih.gov This indicates a specific inhibition of the pathway's activation. The antitumor effects of NVS-ZP7-4 in HCC are believed to be, at least in part, mediated through this inhibition of PI3K/Akt signaling. nih.gov Further evidence for this interaction comes from experiments where a PI3K activator was able to attenuate the apoptosis-inducing and anti-proliferative effects of NVS-ZP7-4. nih.gov
| Protein | Effect of NVS-ZP7-4 Treatment | Cell Lines |
|---|---|---|
| p-Akt | Significantly suppressed | HCCLM3 and Huh7 |
| Total Akt | No significant change |
Cross-talk with Inflammatory Signaling Networks (e.g., IL-1β/TNF-α)
The inhibition of the zinc transporter ZIP7 (solute carrier family 39 member 7) by NVS-ZP7-4 HCl has been shown to intersect with key inflammatory signaling pathways, particularly those mediated by interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Research indicates that by modulating intracellular zinc homeostasis and inducing endoplasmic reticulum (ER) stress, NVS-ZP7-4 can attenuate inflammatory responses.
Studies in retinal pigment epithelial (RPE) cells have demonstrated that the inflammatory challenge with IL-1β and TNF-α is mitigated by the presence of NVS-ZP7-4. plos.orgplos.orgnih.gov The compound was found to inhibit the induction of cyclooxygenase-2 (Cox-2), a key enzyme in the inflammatory cascade, and the pro-inflammatory cytokine interleukin-6 (IL-6) in a dose-dependent manner. plos.org This anti-inflammatory effect is linked to the primary mechanism of NVS-ZP7-4: the blockage of zinc transport from the ER to the cytoplasm. plos.orgnih.gov This disruption of zinc flux is a critical factor, as the restoration of cytoplasmic zinc levels, even in the presence of NVS-ZP7-4, was shown to reinstate the inflammatory response. plos.org
A significant aspect of NVS-ZP7-4's anti-inflammatory action is its ability to induce ER stress. plos.org Treatment with NVS-ZP7-4 leads to an increase in ER stress markers such as spliced X-box binding protein 1 (sXBP-1), C/EBP homologous protein (CHOP), and binding immunoglobulin protein (BiP). plos.org The induction of ER stress is not merely a side effect but a contributing factor to the compound's anti-inflammatory properties. plos.org The use of ER stress inhibitors has been shown to partially reverse the anti-inflammatory effects of NVS-ZP7-4, indicating that the ER stress response plays a role in dampening the IL-1β/TNF-α signaling cascade. plos.org
Further evidence for the role of ZIP7 in inflammation comes from studies on SLC39A7, the gene encoding the ZIP7 transporter. In glioma cells, a significant positive correlation has been observed between the expression of SLC39A7 and TNF-α. nih.gov Moreover, in macrophage cell lines, a deficiency in SLC39A7 led to a reduction in the production of pro-inflammatory cytokines, including TNF-α and IL-6. plos.orgnih.gov These findings align with the observed effects of the pharmacological inhibition of ZIP7 by NVS-ZP7-4.
The table below summarizes the key findings from a study investigating the effect of NVS-ZP7-4 on inflammatory markers in ARPE-19 cells challenged with IL-1β/TNF-α.
| Treatment Condition | Effect on Cox-2 Induction | Effect on IL-6 Induction | Key ER Stress Markers Induced |
|---|---|---|---|
| IL-1β/TNF-α | Induced | Induced | - |
| IL-1β/TNF-α + NVS-ZP7-4 | Inhibited | Inhibited (dose-dependent) | sXBP-1, CHOP, BiP |
| IL-1β/TNF-α + NVS-ZP7-4 + Zinc Pyrithione | Restored | Not Reported | Induction prevented |
The following table details the impact of ZIP7 modulation on TNF-α and IL-6 in different cellular contexts.
| Experimental System | Modulation | Effect on TNF-α | Effect on IL-6 |
|---|---|---|---|
| ARPE-19 Cells | NVS-ZP7-4 Inhibition | Inhibition of signaling | Inhibition of induction |
| Glioma Cells | SLC39A7 Expression | Positive correlation | Not Reported |
| THP-1 Macrophages | SLC39A7 Knockdown | Reduced production | Reduced production |
Pre Clinical Research Applications and Biological Contexts of Nvs Zp7 4
Research in Hematological Malignancy Models
Investigations into NVS-ZP7-4 have prominently featured its effects on models of blood cancers, specifically T-cell acute lymphoblastic leukemia (T-ALL).
NVS-ZP7-4 was discovered in a screen designed to find inhibitors of the Notch signaling pathway, a pathway frequently activated by mutations in T-ALL. nih.govnovartis.com Research has shown that treatment with NVS-ZP7-4 interferes with the proper trafficking of the Notch receptor to the cell surface in T-ALL cells. nih.gov This disruption of a critical oncogenic pathway is a primary focus of its study in these specific leukemia cell lines. nih.govresearchgate.net The compound's activity has been validated through multiple approaches, including the generation of a compound-resistant T-ALL cell line (TALL-1) which was found to have a specific mutation in the ZIP7 protein. nih.govnovartis.com This confirmed that ZIP7 is the direct target through which NVS-ZP7-4 exerts its effects in this leukemia context. nih.gov
A key outcome of NVS-ZP7-4 treatment in T-ALL cell lines is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net The mechanism is linked to the induction of ER stress. nih.gov Studies have utilized assays such as annexin V and propidium (B1200493) iodide staining to quantify the percentage of apoptotic and dead cells following treatment. nih.gov
In the T-ALL cell line TALL-1, NVS-ZP7-4 induced apoptosis in a dose-dependent manner. nih.gov In contrast, a resistant cell line derived from TALL-1, which harbors a mutation in the ZIP7 target, did not undergo apoptosis when treated with the compound, further validating its mechanism of action. nih.gov The induction of apoptosis was also confirmed by observing the cleavage of PARP and the activation of caspases 3 and 7 in sensitive T-ALL cell lines. nih.gov
Table 1: Effect of NVS-ZP7-4 on Apoptosis/Cell Death in TALL-1 Cell Lines
| Cell Line | NVS-ZP7-4 Concentration | Outcome |
|---|---|---|
| Parental TALL-1 | Dose-dependent increase | Induction of apoptosis and cell death observed. nih.gov |
| Resistant TALL-1 (TLR1) | Increasing concentrations | Did not undergo apoptosis or cell death. nih.gov |
Investigations in Solid Tumor Research Models
The anti-tumor effects of NVS-ZP7-4 have also been explored in the context of solid tumors, with a particular focus on hepatocellular carcinoma (HCC). nih.govnih.gov
In HCC research, NVS-ZP7-4 has been studied for its effects on the HCCLM3 and Huh7 cell lines. nih.gov Investigations have demonstrated that the compound can inhibit the viability of these cancer cells. nih.govnih.gov The underlying mechanism in HCC models has been linked to the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a crucial pathway for cell survival and growth. nih.govnih.gov Treatment with NVS-ZP7-4 was found to cause cell cycle arrest, specifically G1 phase arrest, in HCC cells. nih.govresearchgate.net
A critical aspect of cancer progression is the ability of tumor cells to proliferate, migrate, and invade surrounding tissues. nih.gov Pre-clinical studies have shown that NVS-ZP7-4 significantly inhibits these processes in HCC cell lines. nih.govnih.gov Using transwell migration and invasion assays, researchers observed that NVS-ZP7-4 reduced the ability of both HCCLM3 and Huh7 cells to move and invade in a concentration-dependent manner. nih.govresearchgate.net Similarly, cell proliferation was shown to be significantly inhibited by the compound. nih.govresearchgate.net These findings suggest that by targeting ZIP7, NVS-ZP7-4 can disrupt key characteristics of malignant cells. nih.gov
Table 2: In Vitro Effects of NVS-ZP7-4 on Hepatocellular Carcinoma Cell Lines
| Process | Cell Lines | NVS-ZP7-4 Concentration | Observed Effect |
|---|---|---|---|
| Proliferation | HCCLM3, Huh7 | 0.5 µM, 1 µM | Significant inhibition of cell proliferation and colony formation. nih.govresearchgate.net |
| Migration | HCCLM3, Huh7 | 0.5 µM, 1 µM | Significant, concentration-dependent inhibition of cell migration. nih.govresearchgate.net |
| Invasion | HCCLM3, Huh7 | 0.5 µM, 1 µM | Significant, concentration-dependent inhibition of cell invasion. nih.govresearchgate.net |
| Apoptosis | HCCLM3, Huh7 | Not Specified | Induction of apoptosis. nih.gov |
| Cell Cycle | Huh7 | Dose-dependent | Caused G1 phase arrest. nih.govresearchgate.net |
To determine if the in vitro anti-cancer effects of NVS-ZP7-4 translate to a living organism, researchers have used preclinical in vivo models. nih.gov In one study, BALB/c nude mice were implanted with Huh7 HCC cells to create xenograft tumors. nih.gov The results from this in vivo model demonstrated that treatment with NVS-ZP7-4 significantly inhibited the growth and weight of the HCC tumors. nih.govnih.gov Furthermore, analysis of the tumor tissues from treated mice showed a decrease in the expression of Proliferating Cell Nuclear Antigen (PCNA), a marker for cell proliferation. nih.gov This finding corroborates the in vitro data and indicates that NVS-ZP7-4 can inhibit tumor cell proliferation in vivo. nih.gov
Table 3: Summary of NVS-ZP7-4 Effects in a Pre-clinical In Vivo HCC Model
| Model | Measurement | Result of NVS-ZP7-4 Treatment |
|---|---|---|
| Huh7 Xenograft in BALB/c nude mice | Tumor Weight | Significantly inhibited. nih.gov |
| Huh7 Xenograft in BALB/c nude mice | PCNA Expression in Tumor Tissue | Decreased, indicating reduced proliferation. nih.gov |
Exploration in Ocular Cell Biology
Recent studies have highlighted the potential of NVS-ZP7-4 in understanding and potentially modulating pathological processes in ocular cells, particularly the retinal pigment epithelium (RPE). The RPE is a critical cell layer that maintains the health and function of photoreceptors and forms the outer blood-retinal barrier. arvojournals.orgpsu.edu Dysfunction of the RPE is implicated in sight-threatening diseases like age-related macular degeneration (AMD) and diabetic macular edema (DME). arvojournals.orgnih.gov
Research utilizing NVS-ZP7-4 has provided insights into how zinc signaling affects RPE cell function, especially under inflammatory conditions. In experimental models, inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) can disrupt the barrier function of RPE cells. nih.gov Treatment with NVS-ZP7-4 has been shown to counteract these effects. nih.gov
For instance, in studies using the human RPE cell line ARPE-19, NVS-ZP7-4 prevented the loss of impedance, a measure of cell barrier integrity, caused by inflammatory cytokine challenge. nih.govplos.org This protective effect was also observed in more physiologically relevant models using RPE cells derived from induced pluripotent stem cells (iPS-RPE), where NVS-ZP7-4 maintained transepithelial electrical resistance (TER) despite inflammatory stimuli. nih.govplos.org The specificity of this action was confirmed by the lack of effect from its inactive analog, NVS-ZP7-6. nih.govplos.org
These findings suggest that the transport of zinc from the ER to the cytoplasm via ZIP7 is a crucial step in the signaling cascade that leads to inflammation-induced barrier dysfunction in RPE cells. nih.gov By inhibiting this transport, NVS-ZP7-4 helps to preserve RPE cell function.
NVS-ZP7-4 modulates inflammatory responses and preserves the barrier integrity of RPE cells by altering intracellular zinc homeostasis and inducing ER stress. nih.gov The inhibition of ZIP7 by NVS-ZP7-4 leads to an increase in ER zinc levels and a decrease in cytoplasmic zinc. nih.gov This reduction in cytoplasmic zinc appears to be key to its anti-inflammatory effects, as it inhibits the signaling pathways of inflammatory cytokines. nih.gov
The compound's impact on barrier integrity is linked to its effect on tight junction proteins. In the presence of inflammatory cytokines, RPE cells often show a reduction in key tight junction proteins like occludin. Treatment with NVS-ZP7-4 was found to maintain occludin protein levels and significantly increase the mRNA levels of occludin, claudin-1, and ZO-1 compared to cytokine challenge alone. nih.gov
| Experimental Model | Inflammatory Stimulus | Key Effect of NVS-ZP7-4 | Outcome on Barrier Function |
| ARPE-19 Cells | IL-1β / TNF-α | Prevented loss of impedance | Maintained |
| iPS-derived RPE Cells | IL-1β / TNF-α | Maintained transepithelial resistance (TER) | Maintained |
| ARPE-19 Cells | IL-1β / TNF-α | Maintained occludin protein levels | Preserved |
| ARPE-19 Cells | IL-1β / TNF-α | Increased mRNA of occludin, claudin-1, ZO-1 | Enhanced |
Utility as a Tool for Fundamental Zinc Biology Research
NVS-ZP7-4 is the first reported chemical probe to investigate the consequences of modulating ER zinc levels, providing a powerful tool to dissect the functions of ZIP7. novartis.comnih.govselleck.co.jp
By selectively inhibiting ZIP7, NVS-ZP7-4 allows researchers to study the specific role of zinc mobilization from the ER. nih.gov Zinc homeostasis is controlled by two main families of transporters: the SLC30 (ZnT) family, which moves zinc out of the cytoplasm, and the SLC39 (ZIP) family, which transports zinc into the cytoplasm from extracellular or organellar sources. nih.gov NVS-ZP7-4's ability to block zinc efflux from the ER has confirmed that this specific zinc pool is critical for certain signaling pathways. nih.gov
Studies using NVS-ZP7-4 have demonstrated that altering ER zinc levels can induce ER stress and apoptosis, particularly in cancer cell lines. nih.govresearchgate.net This suggests that ER zinc homeostasis is vital for cell survival and protein processing. The compound's ability to increase ER zinc levels provides a means to explore the downstream consequences of this specific cellular event. novartis.comnih.gov
NVS-ZP7-4 has been instrumental in validating ZIP7 as a druggable target and understanding its transport mechanism. nih.gov The discovery of NVS-ZP7-4 originated from a phenotypic screen for Notch pathway inhibitors. novartis.comnih.gov Subsequent target identification efforts, including the generation of a compound-resistant cell line with a specific mutation (V430E) in the SLC39A7 gene, definitively identified ZIP7 as the direct target. nih.gov
Further validation came from photoaffinity labeling experiments, where an analog of NVS-ZP7-4 was shown to bind directly to the ZIP7 protein in cells. novartis.comnih.gov These studies have provided concrete evidence of a direct interaction between the compound and the transporter, solidifying its use as a specific inhibitor for studying ZIP7 function. novartis.comnih.gov This tool enables researchers to probe the role of ZIP7 in various physiological and pathological contexts, from developmental signaling pathways like Notch to inflammatory processes in specialized cells like the RPE. nih.govnih.gov
| Target | Compound | Method of Validation | Key Finding |
| ZIP7 (SLC39A7) | NVS-ZP7-4 | Compound-resistant cell line | V430E mutation in ZIP7 confers resistance |
| ZIP7 (SLC39A7) | NVS-ZP7-4 analog | Photoaffinity labeling | Direct binding to ZIP7 protein confirmed |
Methodological Considerations and Advanced Research Techniques Employed with Nvs Zp7 4
In Vitro Assay Development and Optimization for Compound Characterization
The initial discovery and characterization of NVS-ZP7-4 stemmed from a phenotypic screen designed to identify inhibitors of the Notch signaling pathway. nih.govdoi.orgnih.gov Following its identification, a variety of optimized in vitro assays were employed to determine its cellular effects.
Cell Viability and Apoptosis Assays: To characterize the antiproliferative effects of NVS-ZP7-4, researchers utilized several orthogonal assays. The induction of apoptosis was confirmed through methods such as Annexin V and propidium (B1200493) iodide staining followed by fluorescence-activated cell sorting (FACS), which quantifies apoptotic and dead cells. nih.govresearchgate.net Mechanistic insights into the apoptotic pathway were gained by measuring the activity of caspase 3/7 and detecting cleaved Poly (ADP-ribose) polymerase (PARP) via western blot. nih.govresearchgate.net
Reporter Gene Assays: The compound's impact on specific cellular pathways was quantified using reporter gene assays. An ER Stress Response Element (ERSE) driving luciferase expression (ERSE-Luc) was used to measure the induction of the unfolded protein response (UPR). researchgate.net Similarly, a HES-luciferase (HES-Luc) reporter assay was used to quantify the inhibition of the Notch signaling pathway. researchgate.net
Cellular Function Assays: The role of NVS-ZP7-4 in other cellular processes has also been investigated. Its ability to inhibit erastin-induced ferroptosis was evaluated using CellTiter-Glo® assays to measure cell viability in cancer cell lines like MDA-MB-231 and RCC4. nih.govcaymanchem.com In studies on retinal pigment epithelial (RPE) cells, cell impedance assays and in vitro permeability assays using Transwell filters were established to assess the compound's effect on inflammatory-mediated barrier dysfunction. nih.govresearchgate.net
These diverse assays were crucial for the initial characterization of NVS-ZP7-4's biological activity and for providing the foundational data needed for more advanced mechanistic studies.
Genetic Engineering Approaches for Target Validation
Confirming that ZIP7 (encoded by the gene SLC39A7) is the direct target of NVS-ZP7-4 required rigorous genetic validation. Researchers employed several cutting-edge genetic engineering techniques to establish this link unequivocally.
A key strategy involved the generation and characterization of a compound-resistant T-cell acute lymphoblastic leukemia (T-ALL) cell line. nih.gov Through continuous culture in the presence of NVS-ZP7-4, spontaneously resistant cells were selected. Whole-exome sequencing of this resistant line identified a single nucleotide polymorphism resulting in a valine-to-glutamic acid substitution at position 430 (V430E) in the ZIP7 protein. nih.govresearchgate.net
To prove this mutation was responsible for the resistance, two primary methods were used:
CRISPR-Cas9 Gene Editing: The specific V430E point mutation was engineered into the endogenous SLC39A7 gene of the parental, sensitive TALL-1 cell line. nih.govresearchgate.net These edited cells subsequently demonstrated a significant increase in resistance to NVS-ZP7-4-induced apoptosis, confirming the mutation's role. nih.govresearchgate.net
Overexpression and Mutagenesis: Saturating mutagenesis, or variomics, of the ZIP7 gene was performed to identify additional mutations that could confer resistance. nih.govresearchgate.net The overexpression of ZIP7 containing either the original V430E mutation or newly identified mutations (such as L173F, F427L, and F230S) in sensitive cells led to significant shifts in the half-maximal inhibitory concentration (IC50) of NVS-ZP7-4. nih.govresearchgate.net
Furthermore, RNA interference (RNAi) was used as an orthogonal approach. Genome-wide siRNA screens and subsequent validation with individual siRNAs targeting SLC39A7 demonstrated that the knockdown of ZIP7 phenocopied the effects of NVS-ZP7-4, causing modest shifts in the compound's dose-response curves in ER stress and Notch signaling assays. nih.govresearchgate.netrsc.org
Advanced Imaging Techniques for Intracellular Zinc Monitoring
A central aspect of NVS-ZP7-4's mechanism is its ability to modulate intracellular zinc levels. To visualize and quantify these changes, researchers utilized advanced imaging and sensor technologies. These techniques confirmed that NVS-ZP7-4 inhibits ZIP7's function of transporting zinc from the endoplasmic reticulum (ER) into the cytosol.
Genetically encoded Förster resonance energy transfer (FRET) sensors were employed to dynamically monitor zinc concentrations within specific organelles. nih.gov These sensors revealed that treatment with NVS-ZP7-4 led to an increase in zinc levels within the ER, consistent with the inhibition of zinc export from this compartment. nih.govplos.org
In addition to FRET sensors, fluorescent zinc dyes such as FluoZin-3 have been used in imaging studies. nih.gov These experiments provided visual confirmation that NVS-ZP7-4 treatment results in the accumulation of zinc within the ER, while cytosolic levels are reduced. caymanchem.comnih.gov In studies involving platelets, the fluorescent probe FZ-3 was used in fluorimetry assays to measure rapid changes in intracellular zinc concentration following stimulation, demonstrating that NVS-ZP7-4 could inhibit this zinc influx. mdpi.comsemanticscholar.org
Computational Modeling and Simulation for Ligand-Target Interactions
In the absence of an experimental crystal structure for human ZIP7, computational modeling provided critical insights into how NVS-ZP7-4 might interact with its target.
Researchers constructed a three-dimensional homology model of human ZIP7. researchgate.netresearchgate.net This model was based on the known crystal structure of a homologous bacterial zinc transporter, BdZIP (PDB: 5TSA), which provided a structural scaffold to map the human protein sequence. researchgate.netresearchgate.net More recently, predicted structures from AlphaFold have also been used to visualize the protein. nih.gov These models serve as a structural framework for interpreting genetic and functional data.
The homology model of ZIP7 became a powerful tool when combined with the results from genetic resistance studies. The amino acid residues identified in mutagenesis screens as conferring resistance to NVS-ZP7-4 (V430, L173, F427, F230, P204) were mapped onto the 3D structure. nih.govresearchgate.net
This mapping revealed that the resistance-conferring mutations co-localize within a specific pocket of the transporter. nih.govresearchgate.net It is speculated that NVS-ZP7 compounds bind in or near this site, which is located at the interface between the transporter's scaffold and transport domains. researchgate.netnih.gov While these models provide a strong hypothesis for the binding site and mechanism of inhibition, further studies are needed to determine the precise binding mode and the exact conformational changes induced by the compound. nih.gov
Proteomic and Transcriptomic Analyses in Response to NVS-ZP7-4
To understand the broader cellular response to ZIP7 inhibition by NVS-ZP7-4, researchers performed large-scale proteomic and transcriptomic analyses.
Proteomic Analysis: To confirm a direct physical interaction between NVS-ZP7-4 and ZIP7, a photoaffinity labeling strategy was employed. nih.gov A specialized analog of the compound containing a diazirine group (NVS-ZP7-6) was synthesized. nih.gov Upon photoactivation, this probe covalently cross-links to its direct binding partners, which can then be identified using mass spectrometry. This proteomic approach successfully demonstrated that the NVS-ZP7 compounds physically engage the ZIP7 protein within the cell. nih.gov Additionally, western blotting has been used extensively to analyze changes in specific proteins involved in apoptosis, ER stress, and cell signaling in response to NVS-ZP7-4 treatment. nih.govresearchgate.net
Transcriptomic Analysis: Microarray and RNA-sequencing (RNA-Seq) analyses were conducted to capture the global changes in gene expression following treatment with NVS-ZP7-4 or after genetic knockdown of ZIP7. nih.govnih.gov These studies consistently revealed that a primary consequence of ZIP7 inhibition is the robust activation of the Unfolded Protein Response (UPR) and ER stress. nih.gov Key ER stress-related genes, including HSPA5 (BiP), HERPUD1, DDIT3 (CHOP), and ATF3, were significantly upregulated. nih.gov These transcriptomic profiles provided a clear mechanistic link between ZIP7 inhibition, zinc dysregulation in the ER, and the induction of ER stress, which ultimately contributes to the compound's effects on apoptosis and Notch signaling. nih.govnih.gov
Compound Name Reference
Future Directions and Broader Research Implications
Expanding the Understanding of ZIP7 Biology and its Physiological Roles
NVS-ZP7-4 is a foundational chemical tool for dissecting the multifaceted roles of ZIP7, a transporter responsible for releasing zinc from the ER into the cytoplasm. nih.govwikipedia.orgnih.gov Its application is crucial for moving beyond genetic knockdown studies, which can be confounded by compensatory mechanisms, to understand the acute effects of ZIP7 inhibition.
Future research will likely focus on using NVS-ZP7-4 to elucidate ZIP7's function in a variety of physiological and pathological contexts. Key areas of investigation include:
Developmental Biology : Studies in zebrafish have shown that zip7 is essential for the proper formation of the eyes, brain, and skeleton. plos.org NVS-ZP7-4 can be used to probe the specific timing and mechanisms by which ZIP7-mediated zinc transport influences these developmental processes in vertebrate models.
Metabolic Diseases : ZIP7 has been implicated in glucose metabolism and insulin signaling pathways in skeletal muscle. wikipedia.orgnih.gov Research using NVS-ZP7-4 can clarify how ER zinc flux, controlled by ZIP7, modulates insulin receptor sensitivity and glucose uptake, potentially identifying new therapeutic angles for insulin resistance and type 2 diabetes. nih.gov
Oncology : The discovery of NVS-ZP7-4 originated from a screen for inhibitors of the Notch signaling pathway, which is frequently mutated in T-cell acute lymphoblastic leukemia (T-ALL). nih.govcolorado.edu By interfering with Notch trafficking, NVS-ZP7-4 induces apoptosis in T-ALL cells. nih.gov Further studies are exploring its effects in other cancers, such as hepatocellular carcinoma, where it inhibits tumorigenesis by regulating PI3K/AKT signaling. nih.gov
Immunology and Inflammatory Disease : Recent findings suggest that ZIP7-mediated zinc transport is necessary for inflammatory signaling that mediates barrier dysfunction in retinal pigment epithelial (RPE) cells. plos.org NVS-ZP7-4 provides a means to explore the role of ZIP7 in other inflammatory conditions and immune cell functions.
| Physiological/Pathological Process | Role of ZIP7 | Impact of NVS-ZP7-4 Inhibition |
| Notch Signaling | Governs trafficking and signaling of Notch receptors. nih.govnovartis.com | Interferes with Notch trafficking, induces apoptosis in T-ALL cells. nih.gov |
| Glucose Metabolism | Affects the insulin signaling pathway in skeletal muscle cells. wikipedia.orgnih.gov | Downregulation of ZIP7 is observed in insulin-resistant states. nih.gov |
| Embryonic Development | Required for eye, brain, and skeleton formation in zebrafish. plos.org | Knockdown leads to morphological defects, which can be rescued by zinc. plos.org |
| Hepatocellular Carcinoma | Promotes tumor progression. | Inhibits cell viability, induces apoptosis, and halts tumor growth in vivo. nih.gov |
| Inflammatory Signaling | Mediates barrier dysfunction in RPE cells. plos.org | Blocks cytokine-induced effects and protects barrier function. plos.org |
Investigating NVS-ZP7-4 in Additional Cellular Stress Pathways
A primary consequence of treating cells with NVS-ZP7-4 is the induction of ER stress, stemming from the disruption of ER zinc homeostasis. nih.govplos.orgmedchemexpress.com This positions the compound as a valuable tool for studying the intricate connections between metal ion balance and cellular stress responses.
Future investigations will likely expand to other stress pathways:
Ferroptosis : ZIP7 has been identified as a novel determinant of ferroptosis, a form of iron-dependent regulated cell death. researchgate.net NVS-ZP7-4 has been shown to inhibit ferroptosis induced by the compound erastin, suggesting a complex interplay between zinc, iron, and this specific cell death pathway. medchemexpress.comcaymanchem.com Further research can use NVS-ZP7-4 to unravel the molecular mechanisms by which ER zinc regulation modulates ferroptosis sensitivity.
Oxidative Stress : Zinc signaling is closely linked with redox metabolism. kcl.ac.uk Future studies could employ NVS-ZP7-4 to investigate how the sequestration of zinc in the ER affects the cell's ability to respond to oxidative insults and to understand the interplay between zinc signals and reactive oxygen species (ROS).
| Cellular Stress Pathway | Observed Effect of NVS-ZP7-4 | Reference |
| Endoplasmic Reticulum (ER) Stress | Induces ER stress by altering ER zinc levels. | nih.govplos.orgmedchemexpress.com |
| Apoptosis | Induces apoptosis in T-ALL and hepatocellular carcinoma cells. | nih.govnih.govcaymanchem.com |
| Ferroptosis | Inhibits erastin-induced ferroptosis. | medchemexpress.comresearchgate.netcaymanchem.com |
| Unfolded Protein Response (UPR) | Activates all three UPR pathways (IRE1, ATF6, PERK). | researchgate.net |
Development of Next-Generation Chemical Probes Targeting ZIP7
While NVS-ZP7-4 is a landmark first-in-class inhibitor, its discovery paves the way for the development of a more extensive toolkit of chemical probes for ZIP7. nih.govnovartis.com Such development is a critical endeavor in chemical biology to create molecules with improved properties for research. nih.gov
Key strategies for developing next-generation probes include:
Structure-Activity Relationship (SAR) Studies : The existing NVS-ZP7-4 scaffold can be systematically modified to improve potency, selectivity, and cell permeability.
Leveraging Resistance Mutations : The identification of a V430E mutation in ZIP7 that confers resistance to NVS-ZP7-4 is a crucial piece of information. nih.govnovartis.comnih.gov This mutation helps to map the compound's binding site or a critical allosteric site, guiding the rational design of new probes that can overcome this resistance or target different domains of the transporter.
Advanced Probe Modalities : Building on the use of a diazirine-containing analog for photoaffinity labeling nih.govnovartis.com, future work could involve creating a range of functionalized probes. This includes developing fluorescently tagged versions for live-cell imaging of ZIP7 trafficking or creating probes suitable for targeted protein degradation (PROTACs) to achieve a more sustained inhibition of ZIP7 function.
The ultimate goal is to generate a diverse set of chemical tools that allow for finer control and more detailed interrogation of ZIP7 function in different biological systems. cam.ac.uk
Contribution of NVS-ZP7-4 Research to the Field of Chemical Biology and Metal Ion Signaling
The discovery and application of NVS-ZP7-4 have made significant contributions to the broader fields of chemical biology and the study of metal ion signaling.
Validating Phenotypic Screening : NVS-ZP7-4 emerged from a phenotypic screen for inhibitors of the Notch pathway, not a direct screen against ZIP7. nih.gov This success story underscores the power of phenotypic screening to uncover novel biological mechanisms and identify previously "undrugged" targets, connecting a cellular phenotype (Notch inhibition) to a specific molecular target (ZIP7) and a fundamental process (ER zinc transport). nih.gov
Establishing Zinc Transporters as Druggable Targets : The research firmly establishes zinc transporters like ZIP7 as viable and important nodes for therapeutic intervention. nih.govnovartis.comcolorado.edu It highlights that modulating the activity of metal transporters can have profound effects on major signaling pathways implicated in disease.
Advancing the Study of Metal Ion Signaling : Metal ions are increasingly recognized not just as static cofactors but as dynamic signaling molecules. kcl.ac.ukacs.org NVS-ZP7-4 provides a unique tool to study the spatial and temporal dynamics of zinc signaling. It allows researchers to specifically block the release of zinc from a major intracellular store—the ER—and observe the direct consequences on cytoplasmic signaling events, thereby helping to decode the language of "zinc signals." kcl.ac.uk This work is a key contribution to the chemical biology of metals, which seeks to understand and manipulate the roles of metal ions in living systems. nih.govfrontiersin.org
Q & A
Q. What is the primary mechanism of action of NVS-ZP7-4 HCl in modulating zinc transport, and how does this relate to its role in cellular pathways?
this compound selectively inhibits the zinc transporter ZIP7 (SLC39A7), which regulates zinc efflux from the endoplasmic reticulum (ER) to the cytosol. This inhibition disrupts zinc homeostasis, leading to ER stress and apoptosis. ZIP7 is a critical node in the Notch signaling pathway, as zinc dysregulation impairs Notch activation, evidenced by its IC50 of 0.13 µM in HES-Luc reporter assays . Methodologically, ZIP7 inhibition can be validated using siRNA knockdowns or Western blotting to assess downstream Notch targets (e.g., Hes1).
Q. How should researchers design in vitro experiments to assess the inhibitory effects of this compound on ZIP7 activity?
- Cell lines : Use ZIP7-expressing models, such as Huh7 or HCCLM3 hepatocellular carcinoma cells .
- Dosage : Optimize concentrations (e.g., 1–10 µM) based on prior IC50 data .
- Assays : Measure intracellular zinc levels using fluorescent probes (e.g., FluoZin-3) and validate ZIP7 inhibition via qPCR or immunoblotting. Include controls with zinc chelators (e.g., TPEN) to isolate ZIP7-specific effects .
Q. What are the recommended storage conditions and solvent compatibility for this compound to ensure experimental reproducibility?
- Storage : Store at -20°C in light-protected containers to prevent degradation .
- Solubility : Reconstitute in DMSO (90 mg/mL at 25°C); avoid aqueous buffers due to precipitation risks. For in vivo studies, use vehicle controls (e.g., 5% DMSO in saline) to account for solvent effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound efficacy across different cancer models (e.g., HCC vs. triple-negative breast cancer)?
- Contextual factors : Assess baseline zinc levels and ZIP7 expression via RNA sequencing or proteomics. For example, MDA-MB-231 breast cancer cells may exhibit compensatory zinc transporters (e.g., ZIP14), requiring combinatorial knockdowns .
- Data normalization : Use paired in vitro/in vivo models (e.g., xenografts) to control for tumor microenvironment influences .
Q. What methodological approaches are recommended to validate the role of this compound in modulating the Notch pathway through ZIP7 inhibition?
- Transcriptomic profiling : Perform RNA-seq to identify Notch target genes (e.g., Hes1, Hey1) and pathway enrichment analysis .
- Functional assays : Co-treat with Notch agonists (e.g., DLL4) to rescue phenotypic effects. Use luciferase-based reporters (HES-Luc) for real-time pathway activity monitoring .
Q. How should combinatorial therapy experiments be structured to evaluate synergistic effects between this compound and ferroptosis inducers (e.g., erastin)?
- Experimental design : Treat cells with sub-IC50 doses of this compound (2 µM) and erastin (5 µM). Measure ferroptosis markers (e.g., lipid peroxidation via BODIPY-C11) and cell death (Sytox Green) .
- Statistical analysis : Calculate synergy scores using the Chou-Talalay method (CompuSyn software) to distinguish additive vs. synergistic interactions .
Data Analysis and Reproducibility
Q. What statistical frameworks are essential for analyzing dose-response data in this compound studies?
- Curve fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Include replicates (n ≥ 3) and report 95% confidence intervals .
- Outlier handling : Apply Grubbs’ test to exclude anomalous data points while maintaining biological relevance .
Q. How can researchers address variability in zinc quantification assays when using this compound?
- Standardization : Normalize fluorescence readings (FluoZin-3) to total protein content (BCA assay).
- Interference controls : Pre-treat cells with TPEN to establish baseline zinc levels and subtract background signals .
Integration with Broader Research
Q. What strategies are recommended for incorporating this compound into mechanistic studies of ER stress and apoptosis?
Q. How can this compound be used to explore crosstalk between zinc homeostasis and other metal-ion-regulated pathways (e.g., iron-dependent ferroptosis)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
